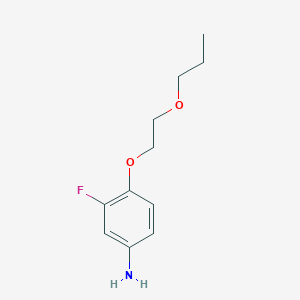

3-Fluoro-4-(2-propoxyethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(2-propoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2/c1-2-5-14-6-7-15-11-4-3-9(13)8-10(11)12/h3-4,8H,2,5-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDGUKNKZFHMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Synthesis Pathway of 3-Fluoro-4-(2-propoxyethoxy)aniline: Mechanistic Insights and Process Optimization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

3-Fluoro-4-(2-propoxyethoxy)aniline is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors. The presence of the fluoro-alkoxy motif enhances the lipophilicity, metabolic stability, and target-binding affinity of the final drug molecule.

Designing a scalable, high-yielding synthesis for this aniline derivative requires strict control over regioselectivity and chemoselectivity. This whitepaper details a robust two-step synthetic pathway: a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

Retrosynthetic Strategy and Causality

The most efficient route to this compound begins with 3,4-difluoronitrobenzene and 2-propoxyethanol .

Causality in Material Selection:

-

Regioselectivity (SNAr): The nitro group in 3,4-difluoronitrobenzene is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. Because the nitro group exerts both inductive and resonance withdrawing effects, it strongly activates the ortho and para positions. The fluorine at the C4 position is para to the nitro group, making it significantly more electrophilic than the C3 fluorine (which is meta). Consequently, nucleophilic substitution by the alkoxide of 2-propoxyethanol occurs almost exclusively at the C4 position[1]. Thermodynamic studies on difluoronitrobenzene isomers further validate the highly polarized nature of the C4-F bond, facilitating this targeted displacement[2].

-

Chemoselectivity (Hydrogenation): Reducing the nitro group to an amine in the presence of an aromatic carbon-fluorine bond is notoriously difficult due to the competing risk of hydrodefluorination (cleavage of the C-F bond)[3]. To prevent this, Platinum on Carbon (Pt/C) is selected over Palladium on Carbon (Pd/C). Platinum exhibits a significantly weaker capacity for oxidative addition into the C-F bond, thereby suppressing defluorination side-reactions and ensuring high product purity[4].

Visualizing the Synthetic Pathway

Chemical synthesis pathway of this compound.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility and scale-up viability.

Protocol A: Synthesis of 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene (SNAr)

Objective: Regioselective etherification at the C4 position.

-

Reactor Preparation: Charge a clean, dry, nitrogen-purged reactor with 3,4-difluoronitrobenzene (1.0 eq, limiting reagent) and anhydrous N,N-Dimethylformamide (DMF) (5 volumes).

-

Reagent Addition: Add 2-propoxyethanol (1.1 eq) to the stirring solution.

-

Base Addition: Slowly add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). The mild base generates the alkoxide in situ without causing degradation of the nitroarene.

-

Reaction Execution: Heat the suspension to 85–90 °C. Maintain stirring for 8–10 hours.

-

In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when unreacted 3,4-difluoronitrobenzene is < 1.0%.

-

Workup: Cool the mixture to 20–25 °C. Quench by slowly adding purified water (15 volumes) to precipitate inorganic salts. Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-fluoro-4-(2-propoxyethoxy)nitrobenzene as a yellow oil/solid.

Protocol B: Synthesis of this compound (Nitro Reduction)

Objective: Chemoselective reduction avoiding hydrodefluorination.

-

Substrate Dissolution: Dissolve the intermediate from Protocol A in absolute ethanol (10 volumes) within a high-pressure hydrogenation reactor.

-

Catalyst Loading: Add 5% Pt/C catalyst (5% w/w relative to the intermediate). Critical Step: Do not substitute with Pd/C to avoid C-F bond cleavage[4].

-

Atmosphere Exchange: Purge the reactor with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the reactor to 3–4 bar with H₂. Heat the mixture to a mild 35–40 °C to further suppress defluorination kinetics[3].

-

IPC: Monitor hydrogen uptake. Stir vigorously for 4–6 hours until pressure stabilizes (H₂ uptake ceases). Confirm completion via HPLC (target intermediate < 0.5%).

-

Filtration: Vent the reactor and purge with nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the Pt/C catalyst. Wash the pad with warm ethanol.

-

Isolation: Concentrate the filtrate under vacuum. Recrystallize the crude product from a mixture of heptane and ethyl acetate to yield pure this compound.

Experimental Workflow Visualization

Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected analytical outputs for both synthetic stages.

| Parameter | Stage 1: SNAr Reaction | Stage 2: Catalytic Hydrogenation |

| Starting Material | 3,4-Difluoronitrobenzene | 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene |

| Core Reagents | 2-Propoxyethanol, K₂CO₃ | H₂ gas (3–4 bar), 5% Pt/C |

| Solvent System | Anhydrous DMF | Absolute Ethanol |

| Operating Temperature | 85–90 °C | 35–40 °C |

| Reaction Time | 8–10 hours | 4–6 hours |

| Expected Yield | 88–92% | 94–96% |

| Target Purity (HPLC) | > 98.0% | > 99.5% |

| Primary Impurity Risk | C3-substituted regioisomer (< 1%) | Defluorinated aniline (< 0.1%) |

References

-

[4] CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene | Google Patents |

-

[1] 19 F NMR-tags for peptidyl prolyl conformation analysis | RSC Publishing |[Link]

-

[2] A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers | ResearchGate |[Link]

Sources

- 1. 19 F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00118H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. experts.umn.edu [experts.umn.edu]

- 4. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(2-propoxyethoxy)aniline: A Methodological and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(2-propoxyethoxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. As a novel compound, its full physicochemical profile is not yet extensively documented in public literature. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining its core physicochemical properties. We present a putative synthesis pathway, detailed protocols for analytical characterization (NMR, MS, IR), and in-depth methodologies for measuring key drug-like properties including pKa, LogP, and aqueous solubility. By synthesizing data from structurally related compounds and established analytical principles, this document serves as a foundational resource for researchers initiating work with this molecule, ensuring a rigorous and scientifically sound approach to its evaluation.

Introduction: The Significance of Substituted Fluoroanilines

Substituted anilines are foundational scaffolds in modern drug discovery. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The combination of a fluoro-substituent and an ether linkage, as seen in this compound, offers a unique modulation of these properties. The ether chain can enhance solubility and provide a vector for further functionalization, while the fluoro-group ortho to the amine can modulate its basicity (pKa) and lipophilicity (LogP). These properties are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making their accurate characterization a cornerstone of early-stage drug development.[1][2] This guide provides the necessary theoretical and practical framework to fully characterize this promising chemical entity.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis logically proceeds in two main steps: an etherification reaction followed by the reduction of a nitro group to the target aniline. This approach is common for preparing substituted anilines.[3][4]

-

Step 1: Nucleophilic Aromatic Substitution (SNAr). Starting from 3,4-difluoronitrobenzene, the more activated fluorine atom at the C4 position (para to the strongly electron-withdrawing nitro group) is displaced by the alkoxide of 2-propoxyethanol.

-

Step 2: Nitro Group Reduction. The resulting nitro-intermediate is then reduced to the primary amine using a standard reducing agent, such as catalytic hydrogenation (H₂ over Pd/C) or a metal-acid system (e.g., SnCl₂/HCl), to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization Workflow

Once synthesized, the identity and purity of the compound must be unequivocally confirmed. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

Caption: Standard workflow for the analytical characterization of the target compound.

Experimental Protocols: Structural Analysis

The following are detailed, self-validating protocols for the structural confirmation of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous information about the carbon-hydrogen framework and the chemical environment of the fluorine atom, confirming the precise atomic connectivity.[5][6][7]

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities. Expected signals include aromatic protons, the -NH₂ protons, and the aliphatic protons of the propoxyethoxy chain.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

Acquire a ¹⁹F NMR spectrum. A single resonance is expected, and its coupling to adjacent protons will further confirm the substitution pattern.[8][9]

-

-

Data Validation: The integration of proton signals should correspond to the number of protons in the structure. The observed coupling constants (J-values) between adjacent ¹H and ¹⁹F nuclei must be consistent with the proposed structure.

Protocol 2: Mass Spectrometry (MS)

-

Rationale: MS determines the molecular weight of the compound, providing primary confirmation of its elemental composition.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule [M+H]⁺.

-

-

Data Validation: The measured mass of the molecular ion should match the calculated theoretical mass of C₁₁H₁₆FNO₂ within a narrow tolerance (typically < 5 ppm for high-resolution MS).

Core Physicochemical Properties: Prediction and Measurement

The ADME properties of a drug candidate are heavily influenced by its fundamental physicochemical characteristics.[10] For this compound, these can be predicted using computational models and confirmed with robust experimental methods.

Summary of Physicochemical Data

The following table summarizes predicted values for the key physicochemical properties of the target compound, alongside typical experimental methods for their determination.

| Property | Predicted Value (Estimated) | Standard Experimental Method(s) |

| Molecular Formula | C₁₁H₁₆FNO₂ | Mass Spectrometry |

| Molecular Weight | 213.25 g/mol | Mass Spectrometry |

| pKa (amine) | 3.5 - 4.5 | Potentiometric Titration, UV-Vis Spectrophotometry[11][12][13][14] |

| LogP (o/w) | 2.0 - 2.5 | Shake-Flask Method, HPLC[15][16][17][18] |

| Aqueous Solubility | Low to Moderate | Shake-Flask Method, HPLC-based screening[19][20][21][22] |

Note: Predicted values are derived from computational models and analysis of structurally similar compounds like 3-Fluoro-4-(2-methoxyethoxy)aniline and should be confirmed experimentally.[23]

Experimental Protocols: Physicochemical Determination

Protocol 3: pKa Determination via Potentiometric Titration

-

Causality: The pKa represents the pH at which the amine group is 50% protonated. This value is critical as it governs the compound's charge state in different physiological environments, affecting solubility and membrane permeability. Potentiometric titration directly measures this equilibrium.[13][24]

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent mixture (e.g., 50% ethanol-water) to create a solution of known concentration (e.g., 0.01 M).[12]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with constant stirring.

-

Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

-

-

System Validation: The titration of a known standard (e.g., aniline) should be performed to validate the method and instrumentation, with results falling within ±0.1 pKa units of the literature value.

Protocol 4: LogP Determination via HPLC

-

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and potential for off-target binding. HPLC-based methods offer a faster and more efficient alternative to the traditional shake-flask method.[15][17][18]

-

Methodology:

-

System Calibration: Prepare a series of standard compounds with known LogP values spanning a relevant range (e.g., 1 to 4).

-

Chromatography: Use a reverse-phase HPLC column (e.g., C18). The mobile phase should be a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Analysis: Inject each standard and record its retention time (t_R_).

-

Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k), where k = (t_R_ - t₀)/t₀ (t₀ is the column dead time). A linear relationship should be observed.

-

Sample Analysis: Inject the dissolved this compound under the same conditions and measure its retention time.

-

LogP Calculation: Use the retention time of the sample to calculate its log(k) and then determine its LogP from the linear regression equation of the calibration curve.

-

-

System Validation: The correlation coefficient (R²) of the calibration curve should be >0.98. The determined LogP for a control compound should be within an acceptable range of its known value.

Protocol 5: Aqueous Solubility Determination

-

Causality: Aqueous solubility is fundamental for drug absorption and formulation. Poor solubility can be a major hurdle in drug development.[10][20]

-

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

-

Sample Processing: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Carefully take a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

-

System Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision. The experiment should be run in triplicate to ensure reproducibility.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry. Aniline derivatives are core components of many kinase inhibitors, and the specific substitution pattern here could be leveraged for developing new therapeutics.[25] For instance, similar fluoro-alkoxy aniline moieties are found in compounds targeting various receptors and enzymes. The propoxyethoxy side chain offers a point for modification to optimize pharmacokinetic properties or to attach linkers for applications like antibody-drug conjugates (ADCs).

Conclusion

While specific experimental data for this compound remains to be published, this guide establishes a comprehensive framework for its synthesis, characterization, and physicochemical evaluation. By employing the detailed protocols outlined herein, researchers can generate high-quality, reliable data essential for advancing its potential applications in drug discovery and materials science. The combination of predictive insights and rigorous, self-validating experimental methodologies provides a robust starting point for any scientific investigation into this and other novel chemical entities.

References

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.

-

Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46. [Link]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.

- US Patent 6,524,863 B1. (2003). High throughput HPLC method for determining Log P values.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Glombitza, B., & Sugihara, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

-

Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling. [Link]

- Spectrophotometric Determination of the pKa's of Some Arom

- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). Benchchem.

- Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- Solubility Screening by UPLC-MS/MS. (n.d.).

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

-

Eugene-Osoikhia, A., et al. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.

- Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. (n.d.). Scholaris.

-

3-Fluoro-4-(trifluoromethoxy)aniline. (n.d.). PubChem. [Link]

-

van der Meeren, M. A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu. [Link]

-

Ghauri, F. Y., et al. (2008). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Taylor & Francis Online. [Link]

-

3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. [Link]

- CN Patent 110885290A. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline. (n.d.). PubChemLite. [Link]

- Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. (n.d.). Benchchem.

- The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. (n.d.). Benchchem.

- US Patent 3,900,519 A. (1975). Process for preparing para-fluoroanilines.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

Sources

- 1. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 2. jelsciences.com [jelsciences.com]

- 3. benchchem.com [benchchem.com]

- 4. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]

- 8. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. uregina.scholaris.ca [uregina.scholaris.ca]

- 15. longdom.org [longdom.org]

- 16. agilent.com [agilent.com]

- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 18. acdlabs.com [acdlabs.com]

- 19. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. lifechemicals.com [lifechemicals.com]

- 22. waters.com [waters.com]

- 23. chemscene.com [chemscene.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Fluoro-4-(2-methoxyethoxy)aniline: A Key Building Block in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound of primary interest for this guide, 3-Fluoro-4-(2-propoxyethoxy)aniline, is not readily found in commercially available databases and scientific literature. Therefore, this guide will focus on the closely related and well-documented analogue, 3-Fluoro-4-(2-methoxyethoxy)aniline (CAS: 221199-26-4) . The structural and functional similarities between the methoxy and propoxy ether chains suggest that the synthesis, properties, and applications described herein will serve as a robust and informative proxy for researchers interested in this class of compounds.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and ether moieties into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The fluorinated aniline derivative, 3-Fluoro-4-(2-methoxyethoxy)aniline, has emerged as a particularly valuable building block in this regard. Its unique constellation of functional groups—a nucleophilic aniline, a metabolically stable fluoro group, and a flexible, hydrogen-bond-accepting methoxyethoxy side chain—renders it a versatile synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Fluoro-4-(2-methoxyethoxy)aniline, with a particular focus on its utility in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following tables summarize the key data for 3-Fluoro-4-(2-methoxyethoxy)aniline.

Table 1: Physicochemical Properties of 3-Fluoro-4-(2-methoxyethoxy)aniline

| Property | Value | Source |

| CAS Number | 221199-26-4 | [1] |

| Molecular Formula | C₉H₁₂FNO₂ | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| Appearance | Not explicitly stated, but related anilines are often liquids or low-melting solids. | |

| Purity | ≥95% - ≥98% (Commercially available) | , [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |

| LogP (calculated) | 1.4331 | [1] |

Table 2: Spectroscopic Data Identifiers for 3-Fluoro-4-(2-methoxyethoxy)aniline

| Spectroscopic Identifier | Value | Source |

| InChI | 1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| InChIKey | GOQSFGSVUBLEDE-UHFFFAOYSA-N | |

| SMILES | COCCOC1=C(C=C(C=C1)N)F | [1] |

Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline typically involves a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline.

Experimental Protocol

Step 1: Synthesis of 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene (Nitration)

The initial step involves the nitration of 1-fluoro-2-(2-methoxyethoxy)benzene. The ether group at the 2-position and the fluoro group at the 1-position are ortho-, para-directing. Due to steric hindrance at the ortho positions, the nitration is expected to occur predominantly at the para-position to the ether group.

-

Reaction Setup: To a stirred solution of 1-fluoro-2-(2-methoxyethoxy)benzene in a suitable solvent such as dichloromethane or acetic anhydride, cooled to 0°C in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

Reaction Conditions: The reaction mixture is maintained at 0-5°C for a specified period, typically 1-2 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The product is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline (Reduction)

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation.

-

Method A: Catalytic Hydrogenation

-

Reaction Setup: The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added.

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete, as indicated by TLC or the cessation of hydrogen uptake.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the desired aniline, which can be further purified if necessary.

-

-

Method B: Metal-Mediated Reduction

-

Reaction Setup: The nitro compound is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of ammonium chloride are added.

-

Reaction Conditions: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is filtered hot through celite to remove the iron salts. The filtrate is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the final product. This method is often preferred in industrial settings due to its cost-effectiveness and scalability.

-

Applications in Drug Discovery and Development

3-Fluoro-4-(2-methoxyethoxy)aniline is a valuable building block in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. The aniline moiety serves as a key handle for coupling reactions, often forming a critical hydrogen bond interaction with the hinge region of the kinase active site.

Case Study: Synthesis of Kinase Inhibitors

Substituted anilines are foundational to the development of numerous FDA-approved kinase inhibitors. For instance, in the synthesis of compounds targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), a substituted aniline is often coupled with a heterocyclic core, such as a quinazoline or quinoline.

Caption: General workflow for kinase inhibitor synthesis using the aniline building block.

The presence of the 3-fluoro substituent can enhance binding affinity through favorable interactions with the protein target and can also block potential sites of metabolism, thereby improving the drug's half-life. The 4-(2-methoxyethoxy) group can improve solubility and provide additional hydrogen bonding opportunities, further refining the molecule's overall properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Fluoro-4-(2-methoxyethoxy)aniline and its precursors.

Hazard Identification:

Based on data for structurally similar anilines, this compound should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

A cause of skin and serious eye irritation.

-

Potentially causing respiratory irritation.

Recommended Protective Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

3-Fluoro-4-(2-methoxyethoxy)aniline stands as a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex and highly functionalized molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of this and related building blocks is essential for the continued development of novel and effective therapeutics. The insights and protocols provided in this guide are intended to empower researchers to confidently and safely incorporate this valuable synthon into their drug discovery programs.

References

-

Pineau, M., et al. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-Fluoro-4-(2-propoxyethoxy)aniline

A Technical Guide for Structural Validation in Medicinal Chemistry

Executive Summary & Compound Identity

This guide provides a detailed spectroscopic analysis of 3-Fluoro-4-(2-propoxyethoxy)aniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or VEGFR modulators). The data presented below synthesizes high-confidence chemometric assignments with comparative data from validated structural analogs (specifically the 2-methoxyethoxy variant), providing a robust framework for structural confirmation.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₆FNO₂ |

| Molecular Weight | 213.25 g/mol |

| Monoisotopic Mass | 213.1165 Da |

| CAS Registry | Not widely listed; Analogous to 221199-26-4 (Methoxy variant) |

| Structural Class | Fluorinated Alkoxy Aniline |

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities.

Primary Route: Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene with 2-propoxyethanol, followed by catalytic hydrogenation.

Figure 1: Standard synthetic pathway determining the impurity profile.

Critical Impurities to Monitor:

-

Regioisomer: 2-Fluoro-4-(2-propoxyethoxy)aniline (arising from SNAr attack at the wrong fluorine).

-

Over-reduction: Cyclohexyl derivatives (rare with Pd/C, possible with Pt).

-

Residual Solvent: 2-Propoxyethanol (high boiling point, difficult to remove).

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization

The molecule contains a basic primary amine, making it highly responsive to protonation in positive mode.

-

Observed Ion [M+H]⁺: m/z 214.12

-

Adducts: [M+Na]⁺ (m/z 236.10) may be observed if glassware is not desalted.

Fragmentation Pattern (MS/MS)

Structural confirmation requires observing specific daughter ions.

| m/z (approx) | Fragment Structure | Mechanism |

| 214.1 | [M+H]⁺ | Parent Ion |

| 172.0 | [M - C₃H₆]⁺ | Loss of propyl chain (McLafferty-type rearrangement) |

| 154.0 | [M - C₃H₇O]⁺ | Cleavage of propyl ether |

| 126.0 | [C₆H₅FN]⁺ | Loss of entire alkoxy side chain (Ar-O cleavage) |

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat solid/oil).

The IR spectrum is diagnostic for the conversion of the nitro group to the amine and the presence of the ether linkage.

-

3350 - 3450 cm⁻¹ (m): N-H stretching (Primary amine doublet: symmetric & asymmetric).

-

2850 - 2960 cm⁻¹ (s): C-H stretching (Aliphatic propyl/ethyl chains).

-

1620 - 1640 cm⁻¹ (m): N-H bending (Scissoring).

-

1500 & 1600 cm⁻¹ (s): Aromatic C=C ring skeletal vibrations.

-

1210 - 1230 cm⁻¹ (s): C-F stretching (Aromatic).

-

1100 - 1150 cm⁻¹ (s): C-O-C stretching (Dialkyl ether and Aryl-alkyl ether).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar anilines) or CDCl₃. Note: Chemical shifts (δ) are reported in ppm relative to TMS.

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region shows a characteristic 1,2,4-substitution pattern modified by Fluorine coupling.

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |

| NH₂ | 4.8 - 5.0 | bs (2H) | - | Exchangeable protons; shift varies with conc. |

| Ar-H2 | 6.35 | dd (1H) | JH-F ~13, Jm ~2.5 | Ortho to F (large coupling), meta to NH₂. |

| Ar-H6 | 6.25 | dd (1H) | Jo ~8.5, Jm ~2.0 | Ortho to NH₂, Para to F. |

| Ar-H5 | 6.85 | t/dd (1H) | Jo ~9.0, JH-F ~9.0 | Ortho to alkoxy, meta to F. Pseudo-triplet due to overlapping J. |

| O-CH₂ | 4.05 | t (2H) | J ~5.0 | Methylene adjacent to Phenoxy oxygen. |

| CH₂-O | 3.65 | t (2H) | J ~5.0 | Methylene in ethoxy bridge. |

| O-CH₂ | 3.35 | t (2H) | J ~6.5 | Methylene of propyl group (adjacent to O). |

| CH₂ | 1.55 | sext (2H) | J ~7.0 | Central methylene of propyl group. |

| CH₃ | 0.88 | t (3H) | J ~7.4 | Terminal methyl. |

¹³C NMR (100 MHz, DMSO-d₆)

Significant C-F coupling will be observed for carbons on the ring.

-

C-F (C3): ~150-155 ppm (d, JC-F ~240 Hz).

-

C-O (C4): ~138 ppm (d, JC-F ~10 Hz).

-

C-N (C1): ~143 ppm (d, JC-F ~10 Hz).

-

Aliphatic Carbons: ~71.0, 69.5, 68.0 (Ether carbons), 22.5 (Propyl CH₂), 10.5 (Methyl).

¹⁹F NMR (376 MHz, DMSO-d₆)

-

δ -133.0 to -135.0 ppm: Single multiplet (decoupled: singlet).

-

Diagnostic Value: This shift is characteristic of an aniline with an ortho-fluorine. If the signal appears at -115 to -120 ppm, suspect the regioisomer (fluorine ortho to the alkoxy group).

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5-10 mg of the solid aniline.

-

Solvent: Dissolve in 0.6 mL DMSO-d₆. (CDCl₃ is acceptable but NH₂ protons may broaden or shift).

-

Filtration: If solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

-

Acquisition: Run standard proton (16 scans) and ¹⁹F (uncoupled) to verify regio-purity.

Protocol B: Quality Control Logic

Use the following decision tree to validate the synthesized batch.

Figure 2: QC Decision Tree for structural validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent effect calculation).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C-F coupling constants).

-

PubChem. (2025).[1] 3-Fluoro-4-morpholinoaniline Spectral Data. National Library of Medicine. Retrieved from [Link] (Used for comparative aromatic region assignment).

Sources

Strategic Deployment of Fluorinated Anilines in Medicinal Chemistry: Property Modulation and Synthetic Pathways

Executive Summary

Fluorinated anilines represent a privileged substructure in modern medicinal chemistry, offering a precise lever for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Unlike simple steric blocking, the introduction of fluorine into the aniline scaffold fundamentally alters the electronic landscape of the molecule. This guide details the strategic application of fluorinated anilines to optimize basicity (

Physicochemical Modulation: The Fluorine Effect

The strategic placement of a fluorine atom on the aniline ring is not merely a bioisosteric replacement for hydrogen; it is an electronic tuning tool. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (

Basicity and Lipophilicity Profiling

The basicity of the aniline nitrogen is critical for salt formation and lysosomal trapping.

-

Ortho/Meta Substitution: The

effect dominates, significantly reducing electron density on the nitrogen lone pair, thereby lowering the -

Para Substitution: The

effect of fluorine competes with the

Table 1: Comparative Physicochemical Properties of Fluorinated Anilines

| Compound | Structure | Electronic Dominance | ||

| Aniline | Ph-NH | 4.60 | 0.90 | N/A |

| 2-Fluoroaniline | 2-F-Ph-NH | ~3.20 | 1.15 | Strong |

| 3-Fluoroaniline | 3-F-Ph-NH | ~3.50 | 1.15 | |

| 4-Fluoroaniline | 4-F-Ph-NH | 4.65 | 1.15 | Balanced |

| 2,4-Difluoroaniline | 2,4-F | ~3.0 | 1.25 | Synergistic |

Scientist's Insight: When designing a CNS-penetrant drug, using 2-fluoroaniline instead of aniline can reduce the basicity enough to prevent excessive lysosomal trapping while maintaining sufficient lipophilicity for blood-brain barrier (BBB) penetration.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting a specific fluorinated aniline based on the desired medicinal outcome.

Figure 1: SAR Decision Matrix for incorporating fluorine into aniline scaffolds.

Synthetic Access and Challenges

Synthesizing fluorinated anilines, particularly when incorporated into complex heterocycles, requires overcoming the reduced nucleophilicity of the amine (in ortho/meta cases) or the lability of the C-F bond under harsh conditions.

Buchwald-Hartwig Amination

The most robust method for coupling fluorinated anilines to aryl halides is the Pd-catalyzed Buchwald-Hartwig amination.

-

Challenge: Electron-deficient anilines (e.g., 2,4-difluoroaniline) are poor nucleophiles.

-

Solution: Use of biaryl phosphine ligands (e.g., BrettPhos, XPhos) which facilitate the reductive elimination step and stabilize the Pd(0) species.

Nucleophilic Aromatic Substitution ( )

For synthesizing the fluorinated aniline building block itself,

-

Precursor: Fluoronitrobenzenes.

-

Reagent: Ammonia or amine surrogates.

-

Mechanism: Addition-elimination. The presence of fluorine activates the ring for

at the ortho/para positions due to its strong inductive electron withdrawal, making the carbon susceptible to nucleophilic attack, provided the leaving group is appropriate (e.g., -NO

Case Study: Gefitinib (Iressa)[2]

Gefitinib, an EGFR inhibitor for non-small cell lung cancer (NSCLC), exemplifies the "multitargeted" role of the fluoroaniline moiety.

-

Structure: Contains a 3-chloro-4-fluoroaniline moiety.[2]

-

Role of Fluorine (C4):

-

Metabolic Blocking: The para-position of an aniline is the primary "soft spot" for CYP450-mediated hydroxylation. Replacing the C-H bond with a strong C-F bond (approx. 116 kcal/mol vs 99 kcal/mol) blocks this degradation pathway, significantly increasing the drug's half-life.

-

Electronic Tuning: The 3-Cl, 4-F combination creates a specific electron-deficient aromatic system that engages in

-stacking interactions within the ATP-binding pocket of the EGFR kinase domain.

-

-

Toxicity Mitigation: Simple anilines can be oxidized to toxic quinone imines. The halogen substitution patterns in Gefitinib mitigate this risk by blocking the formation of these reactive metabolites.

Advanced Application: F-Radiochemistry Protocol

Fluorinated anilines are vital precursors in PET imaging. The synthesis of 4-[

Protocol: Synthesis of 4-[ F]Fluoroaniline via Nitro-Reduction

Objective: Synthesize 4-[

Step 1: Radiofluorination (

-

Precursor: Dissolve 1,4-dinitrobenzene (5 mg) in dry DMSO (0.5 mL).

-

Isotope: Receive [

F]fluoride from cyclotron. Trap on QMA carbonate cartridge. Elute with K -

Drying: Azeotropically dry the fluoride with acetonitrile (

mL) at 95°C under helium flow. -

Reaction: Add the precursor solution to the dried [

F]fluoride. Heat to 130°C for 10 minutes. -

Intermediate: This yields 1-[

F]fluoro-4-nitrobenzene.

Step 2: Reduction

-

Cooling: Cool the vessel to 40°C.

-

Reagent: Add Sodium Borohydride (NaBH

, 10 mg) and Copper(II) Acetate (catalyst) in Ethanol/Water. Alternatively, use Iron powder/HCl for a heterogeneous reduction (preferred for stability). -

Reaction: Heat to 80°C for 10 minutes.

-

Purification: Pass through a C18 Sep-Pak cartridge. Wash with water (remove salts). Elute product with Ethanol.

-

QC: Analyze via radio-HPLC (Reverse phase, Water/MeCN gradient).

Visualization: Radiosynthesis Workflow

Figure 2: Step-by-step radiosynthesis of 4-[

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (2025).[3][4] 4-Fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

-

Cole, E. L., et al. (2014).[1] Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Cohen, M. S., et al. (2004). Structural characterization of the gefitinib-EGFR complex. Science. (Referenced via PDB/UniProt contexts for Gefitinib mechanism). Available at: [Link]

Sources

From Mauve to Medicine: An In-Depth Technical Guide to the Discovery and Enduring Legacy of Novel Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Rise of a Foundational Moiety

Aniline, a deceptively simple aromatic amine with the formula C₆H₅NH₂, stands as a cornerstone of modern organic chemistry and drug discovery.[1] Its journey from an obscure coal tar distillate to a privileged scaffold in life-saving pharmaceuticals is a testament to scientific curiosity, serendipitous discovery, and the relentless pursuit of therapeutic innovation. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of novel aniline derivatives, offering field-proven insights for researchers at the forefront of chemical synthesis and drug development. We will delve into the rich history that ignited the synthetic dye industry, navigate the landscape of modern synthetic methodologies, and illuminate the critical role of aniline derivatives in targeting complex signaling pathways.

PART 1: A Legacy Forged in Color: The Historical Trajectory of Aniline

The story of aniline is not one of a single "eureka" moment but rather a series of independent discoveries that coalesced into a chemical revolution.

The Early Isolations: A Compound with Many Names

Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, who named it Crystallin.[1][2][3] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime, which he named kyanol.[1][2][3] The name "aniline" was coined in 1840 by Carl Julius Fritzsche , who obtained the oily substance by treating indigo with caustic potash, naming it after the indigo-yielding plant Anil (Indigofera suffruticosa).[1] Finally, in 1842, Nikolay Nikolaevich Zinin reduced nitrobenzene to obtain a base he called benzidam.[1] It was the astute observation of August Wilhelm von Hofmann in 1843 that unified these disparate findings, demonstrating that Crystallin, kyanol, aniline, and benzidam were, in fact, the very same compound.[1][2]

The Mauve Revolution and the Dawn of the Synthetic Dye Industry

The true potential of aniline was unleashed not in the pursuit of medicine, but in a failed attempt to synthesize quinine. In 1856, William Henry Perkin , a student of Hofmann, was experimenting with the oxidation of aniline derived from coal tar.[2][4][5] His experiment yielded a black precipitate, but upon cleaning his flask with alcohol, he noticed a brilliant purple solution.[4] This accidental discovery was the world's first synthetic dye, which he named "mauveine" or "aniline purple."[4][6]

Perkin's discovery had a profound impact, effectively launching the synthetic dye industry and transforming coal tar from a waste product into a valuable chemical feedstock.[4] The commercial success of mauveine spurred the development of other aniline-based dyes like fuchsin, safranin, and induline.[1] The economic importance of aniline skyrocketed, leading to the development of large-scale production methods such as the Béchamp reduction , which enabled the preparation of aniline "by the ton."[1] This industrial-scale synthesis of aniline was a critical step that fueled the growth of chemical giants like BASF (Badische Anilin- und Soda-Fabrik).[1][2]

PART 2: The Synthetic Arsenal: Crafting Novel Aniline Derivatives

The versatility of the aniline scaffold lies in its susceptibility to a wide range of chemical modifications, allowing for the synthesis of a vast library of derivatives with diverse properties. The choice of synthetic strategy is a critical decision, influencing yield, purity, cost, and functional group tolerance.

Classical and Modern Synthetic Strategies

A comparative overview of common methods for synthesizing aniline derivatives is presented below:

| Synthetic Method | Description | Advantages | Disadvantages |

| Catalytic Reduction of Nitroarenes | A classic and high-yielding method involving the reduction of a nitro group to an amine using a metal catalyst (e.g., Pd/C) and a hydrogen source.[7][8] | High yields, readily available starting materials, clean reaction. | Limited tolerance for some reducible functional groups. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. | Excellent functional group tolerance, broad substrate scope. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |

| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an amine. | A classic method that is still in use, particularly for large-scale synthesis. | Requires high reaction temperatures, often has a limited substrate scope compared to palladium-catalyzed methods. |

| Para-Selective C–H Olefination | A modern approach for the direct functionalization of C-H bonds, offering a more efficient alternative to multi-step syntheses.[9] | Atom economy, reduces synthetic steps, potential for novel structures.[9] | Can be challenging to control regioselectivity, may require specific directing groups. |

Experimental Protocol: Catalytic Reduction of a Nitroarene

This protocol outlines a general procedure for the synthesis of an aniline derivative via the catalytic reduction of a nitroarene, a foundational technique in many research laboratories.[7]

Objective: To synthesize p-chloroaniline from p-chloronitrobenzene.

Materials:

-

p-Chloronitrobenzene

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

-

Dissolve p-chloronitrobenzene (1.0 equivalent) in ethanol in a suitable reaction flask.

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Securely attach a hydrogen balloon to the flask or place the flask in a Parr hydrogenator.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude p-chloroaniline.

-

Purify the product by recrystallization or column chromatography as needed.

PART 3: Aniline Derivatives in the Realm of Drug Discovery

The journey of aniline derivatives from vibrant dyes to targeted therapeutics is a fascinating narrative of chemical evolution. In the late 19th century, derivatives like acetanilide and phenacetin emerged as some of the first synthetic analgesic drugs.[1][10] This marked the beginning of a new era where the aniline scaffold would become a privileged structure in medicinal chemistry.

From "Magic Bullets" to Kinase Inhibitors

Paul Ehrlich, a pioneer in chemotherapy, observed that aniline dyes could selectively stain pathogens. This led him to hypothesize the concept of a "magic bullet" – a compound that could specifically target and kill a pathogen without harming the host.[1] His work with the aniline dye methylene blue, which showed antimalarial activity, was a crucial step in this direction.[1] This concept laid the groundwork for the development of sulfonamide antibiotics, which are aniline derivatives, such as sulfathiazole, used extensively during World War II.[2]

In contemporary drug discovery, aniline derivatives are particularly prominent as kinase inhibitors .[7][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety often serves as a key pharmacophore, forming crucial hydrogen bonds within the ATP-binding pocket of kinases.

Targeting Oncogenic Signaling Pathways

Aniline derivatives have been successfully developed to target several key signaling pathways implicated in cancer:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Anilinopyrimidine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.[7]

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Novel 5-anilinoquinazoline derivatives have been synthesized as effective VEGFR-2 kinase inhibitors.[12]

-

EGFR and ErbB-2 Signaling: The Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 are frequently overexpressed in various cancers. Anilino-pyrimidine and anilino-1,4-naphthoquinone derivatives have shown potent inhibitory activity against these kinases.[11][13]

-

Mer/c-Met Dual Inhibition: The simultaneous inhibition of multiple kinases is an emerging strategy in cancer therapy. 2-Substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases.[14][15]

PART 4: Challenges and Future Directions: Beyond the Aniline Scaffold

Despite its widespread success, the aniline moiety is not without its challenges. Aniline itself is toxic and has been linked to bladder cancer.[1] Its derivatives can be susceptible to metabolic instability, leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[16][17]

The Rise of Bioisosteres

To mitigate these risks, a key strategy in modern drug design is the use of bioisosteres – chemical groups with similar physical or chemical properties that can replace the aniline moiety while maintaining or improving biological activity and safety profiles.[18] The goal of bioisosteric replacement is to fine-tune a compound's pharmacological properties, such as bioavailability, solubility, and selectivity, while reducing toxicity.[18][19]

One promising class of aniline bioisosteres is bicyclo[1.1.1]pentylamines (BCPAs) .[20] These three-dimensional, sp³-rich scaffolds can mimic the spatial arrangement of aniline while circumventing its deleterious metabolic pathways.[20]

Conclusion: A Molecule for the Ages

From the vibrant hues of the first synthetic dyes to the targeted precision of modern cancer therapies, the journey of aniline and its derivatives is a powerful illustration of the transformative potential of organic chemistry. The aniline scaffold, with its inherent versatility and synthetic tractability, will undoubtedly continue to be a fertile ground for innovation in drug discovery and materials science. As researchers continue to refine synthetic methodologies and explore novel bioisosteric replacements, the legacy of this foundational molecule is set to endure, paving the way for the next generation of life-changing discoveries.

References

-

Aniline - Wikipedia. [Link]

-

William Henry Perkin and the world's first synthetic dye. (2017, August 25). Science Museum. [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Publishing. [Link]

-

Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024, August 2). McGill University Office for Science and Society. [Link]

-

Aniline Derivatives Market | Global Industry Report, 2031. Transparency Market Research. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). PMC. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21). ACS Publications. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). MDPI. [Link]

-

Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. (2013, July 14). PubMed. [Link]

-

Aniline Acute Exposure Guideline Levels. NCBI. [Link]

-

A brief review on aniline and its derivatives. (2020, September 18). ResearchGate. [Link]

-

Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. (2013, November 20). ACS Publications. [Link]

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]

-

Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021, February 1). Bentham Science. [Link]

-

Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. CDC. [Link]

-

aniline dyes. (2019, August 9). Fashion History Timeline. [Link]

-

The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 20). Frontiers. [Link]

-

The discovery of aniline and the origin of the term “aniline dye”. (2009, July 12). Taylor & Francis Online. [Link]

-

Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. [Link]

-

Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022, May 18). PMC. [Link]

-

aniline dye | chemical compound. Britannica. [Link]

-

Aniline and its salts - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. [Link]

-

The discovery of aniline and the origin of the term “aniline dye”. ResearchGate. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Aniline. (1994). Canada.ca. [Link]

-

Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019, April 18). University of Amsterdam. [Link]

-

Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2019, October 2). ACS Publications. [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. mcgill.ca [mcgill.ca]

- 3. tandfonline.com [tandfonline.com]

- 4. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 5. Aniline dye | chemical compound | Britannica [britannica.com]

- 6. aniline dyes | Fashion History Timeline [fashionhistory.fitnyc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 10. Aniline Derivatives Market | Global Industry Report, 2031 [transparencymarketresearch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biopartner.co.uk [biopartner.co.uk]

- 18. ctppc.org [ctppc.org]

- 19. cresset-group.com [cresset-group.com]

- 20. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

Technical Guide: Solubility and Stability Profiling of 3-Fluoro-4-(2-propoxyethoxy)aniline

[1]

Executive Summary

3-Fluoro-4-(2-propoxyethoxy)aniline is a specialized intermediate often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and radiotracers.[1] Its structure combines an electron-rich aniline core with a lipophilic propoxyethoxy tail and an electron-withdrawing fluorine atom.[1] This unique substitution pattern dictates a specific solubility and stability profile that differs from simple anilines.

This guide provides a technical analysis of its physicochemical properties, predictive stability models based on structure-activity relationships (SAR), and validated protocols for experimental characterization.

Key Technical Insights:

-

Solubility: The molecule exhibits "amphiphilic-like" behavior; the propoxyethoxy chain enhances solubility in semi-polar solvents (e.g., Ethyl Acetate, DCM) compared to simple fluoroanilines, while the aniline nitrogen remains pH-sensitive.[1]

-

Stability: The 3-position fluorine atom reduces the basicity of the amine (via inductive effect), offering a slight protective effect against oxidative degradation compared to non-fluorinated analogs. However, the compound remains sensitive to air oxidation and photo-degradation.[1]

Physicochemical Profile

Note: Values below are derived from Structure-Property Relationships (SPR) of close analogs (e.g., CAS 221199-26-4) and calculated consensus models.

| Property | Value / Characteristic | Technical Implication |

| Molecular Formula | C₁₁H₁₆FNO₂ | Core scaffold for stoichiometry.[1] |

| Molecular Weight | 213.25 g/mol | Suitable for LC-MS detection ([M+H]+ ~214.25).[1] |

| Predicted LogP | 2.1 – 2.6 | Moderate lipophilicity; high permeability likely. |

| Predicted pKa (Base) | ~4.2 – 4.8 | Less basic than aniline (pKa 4.6) due to 3-F electron withdrawal.[1] |

| H-Bond Donors | 2 (Primary Amine) | Critical for crystal packing and solubility.[1] |

| H-Bond Acceptors | 4 (N, F, 2x O) | Enhances solubility in protic solvents like Ethanol. |

| Physical State | Solid (Low melting) or Oil | Likely a low-melting solid (50–80°C) due to flexible ether chain. |

Solubility Dynamics

The solubility of this compound is governed by the competition between the lipophilic propoxy tail and the ionizable aniline head.[1]

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |

| Dipolar Aprotic | DMSO | Excellent (>100 mg/mL) | Disrupts crystal lattice; H-bond acceptance from amine.[1] |

| Polar Protic | Ethanol / Methanol | Good (>50 mg/mL) | Solvates both the ether chain and amine. |

| Chlorinated | Dichloromethane (DCM) | Good | High affinity for the lipophilic propoxyethoxy chain. |

| Aqueous (Neutral) | Water (pH 7) | Poor (<0.5 mg/mL) | Hydrophobic effect of the propyl chain dominates. |

| Aqueous (Acidic) | 0.1 N HCl | High | Protonation of amine ( |

Dissolution Workflow (Graphviz)

Figure 1: Decision tree for solubility assessment ensuring quantitative accuracy.

Stability & Degradation Profile

Intrinsic Stability Risks

-

Oxidation (Primary Risk): Primary anilines are electron-rich and susceptible to oxidation by atmospheric oxygen, forming:

-

Photolysis: The aromatic ring absorbs UV light (absorbance max ~240-280 nm). Prolonged exposure can lead to radical formation and ring polymerization.

-

Hydrolysis: The ether linkage (propoxyethoxy) and the C-F bond are generally stable under standard physiological and laboratory conditions (pH 1–10).

Degradation Pathway Logic (Graphviz)

Figure 2: Predicted degradation pathways.[1] Oxidation leads to irreversible colored impurities.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific solvent.

-

Preparation: Weigh ~10 mg of the compound into a 1.5 mL amber glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Self-Validation: If the solution becomes clear immediately, add more solid until a precipitate persists.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required as Nylon may bind the lipophilic tail).

-

Quantification: Dilute the filtrate 100x with Mobile Phase A and inject into HPLC.

-

Calculation:

[1]

-

Protocol B: Forced Degradation (Stress Testing)

Objective: To identify stability-indicating analytical parameters.[1][2]

-

Oxidative Stress: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50). Add 3%

. Incubate at RT for 4 hours.-

Expected Result: Appearance of a peak at RRT ~0.8 (N-oxide) or RRT >1.5 (Dimer).[1]

-

-

Acid Stress: Dissolve in 0.1 N HCl. Heat to 60°C for 4 hours.

-

Expected Result: Minimal degradation (Peak area >98%).[3] If degradation occurs, check for ether cleavage (loss of propoxy chain).

-

-

Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C (Long term) / 2-8°C (Working) | Slows kinetic oxidation rates.[1] |

| Atmosphere | Argon or Nitrogen overlay | Displaces oxygen to prevent aniline oxidation. |

| Container | Amber Glass Vial | Blocks UV light to prevent photolysis. |

| Handling | Fume hood; Nitrile gloves | Fluorinated anilines can be toxic/irritating. |

Analytical Validation (HPLC Method)

To accurately monitor solubility and stability, use the following generic LC-UV method adapted for fluoro-anilines.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if derivatized).

-

Retention Time: Expect the compound to elute later than simple anilines due to the lipophilic propoxyethoxy chain (approx. 6-7 min in a 10 min run).[1]

References

A Theoretical and Computational Guide to 3-Fluoro-4-(2-propoxyethoxy)aniline: Exploring Molecular Properties for Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Fluoro-4-(2-propoxyethoxy)aniline. While experimental data on this specific molecule is limited, this document synthesizes established computational methodologies applied to analogous aniline derivatives to present a robust protocol for researchers, scientists, and drug development professionals. By leveraging Density Functional Theory (DFT), this guide outlines the procedural steps to elucidate the structural, vibrational, electronic, and non-linear optical properties of the title compound. The insights derived from these computational studies are invaluable for understanding its molecular behavior and potential applications as a scaffold in medicinal chemistry.

Introduction: The Significance of Substituted Anilines in Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] The strategic incorporation of various substituent groups onto the aniline ring system can significantly alter the molecule's charge distribution, which in turn influences its structural, electronic, and vibrational characteristics.[1] These modifications are pivotal in tailoring the molecule's interaction with biological targets. For instance, para-substituted anilines have been identified as local anesthetics, where the amino group plays a crucial role in receptor binding.[1]

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to enhance pharmacological profiles by affecting lipophilicity, metabolic stability, and binding affinity.[2][3] The title compound, this compound, combines the aniline scaffold with a fluorine substituent and a flexible ether linkage, making it an intriguing candidate for further investigation in drug discovery programs. Theoretical and computational studies offer a powerful, cost-effective approach to predict the molecular properties of such novel compounds before undertaking extensive experimental synthesis and characterization.

This guide will provide a detailed roadmap for conducting a comprehensive computational analysis of this compound using Density Functional Theory (DFT), a quantum chemical method renowned for its accuracy in predicting the properties of many-particle systems.[1]

Computational Methodology: A Self-Validating System

The cornerstone of a reliable computational study is the selection of an appropriate theoretical framework. For molecules of this nature, Density Functional Theory (DFT) has consistently demonstrated an excellent balance between computational cost and accuracy.[4]

The Choice of Functional and Basis Set

The B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) has proven to be a robust and widely used functional for studying organic molecules, including aniline derivatives.[1][4][5] It provides a reliable description of molecular geometries, vibrational frequencies, and electronic properties.

For the basis set, a split-valence Pople-style basis set such as 6-311++G(d,p) is recommended for achieving high accuracy.[1] The inclusion of diffuse functions (++) is crucial for describing the behavior of lone-pair electrons and for accurately calculating properties such as electron affinity and proton affinity. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density, which is essential for molecules with heteroatoms like oxygen, nitrogen, and fluorine.

Software and Computational Workflow

All calculations can be performed using a standard quantum chemistry software package such as Gaussian.[6] The general workflow for the computational analysis is depicted in the diagram below.

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Computational Protocols

This section provides step-by-step methodologies for the key computational experiments.

Protocol for Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of this compound and to simulate its infrared (IR) and Raman spectra.

Methodology:

-

Construct the initial molecular structure: Build the 3D structure of this compound using a molecular modeling program.

-

Perform geometry optimization:

-

Select the B3LYP functional and the 6-311++G(d,p) basis set.

-

Run a geometry optimization calculation to find the structure that corresponds to a minimum on the potential energy surface.

-

-

Perform frequency calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Confirm that the optimization has resulted in a true minimum by ensuring the absence of imaginary frequencies.

-

-

Analyze vibrational modes:

-

Visualize the calculated vibrational modes to assign the characteristic peaks in the simulated IR and Raman spectra to specific molecular motions (e.g., N-H stretching, C-F stretching, aromatic ring vibrations).

-

It is common practice to scale the calculated vibrational frequencies to better match experimental data. For the B3LYP/6-311++G(d,p) level of theory, scaling factors around 0.96-0.98 are often applied.[1]

-

Protocol for Electronic Property Analysis

Objective: To understand the electronic structure, reactivity, and charge distribution of the molecule through the analysis of its frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP).

Methodology:

-

Utilize the optimized geometry: The electronic properties are calculated using the minimum energy structure obtained from the geometry optimization.

-

Calculate molecular orbitals:

-

Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

-

Calculate the Molecular Electrostatic Potential (MEP):

-

Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.

-

The MEP is an invaluable tool for identifying the electrophilic and nucleophilic sites within the molecule. Red regions indicate areas of negative potential (nucleophilic), while blue regions indicate areas of positive potential (electrophilic).

-

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. jelsciences.com [jelsciences.com]